2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE
Description
2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of adamantane, piperazine, and pyrimidinone moieties
Properties
IUPAC Name |
2-[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S/c21-16-8-17(26)23-19(22-16)28-12-18(27)24-1-3-25(4-2-24)20-9-13-5-14(10-20)7-15(6-13)11-20/h8,13-15H,1-7,9-12H2,(H3,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHSUTXDFDXYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC(=CC(=O)N2)N)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the adamantane and piperazine intermediates, followed by their coupling with a pyrimidinone derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperazine moiety can be reduced using agents such as lithium aluminum hydride.
Substitution: The amino group in the pyrimidinone ring can participate in nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. .
Scientific Research Applications
2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the piperazine and pyrimidinone groups interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-[4-(adamantan-1-yl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[4-(adamantan-1-yl)piperazin-1-yl]-2-oxoethyl N-benzoyl-S-benzylcysteinate These compounds share structural similarities with 2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE but differ in their functional groups and overall reactivity. The unique combination of adamantane, piperazine, and pyrimidinone in the target compound provides it with distinct properties, such as enhanced stability and specific enzyme inhibition capabilities .
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